3,N(4)-Ethenodeoxycytidine is a modified nucleoside that arises from the reaction of deoxycytidine with certain electrophilic agents, particularly those derived from environmental pollutants and chemical carcinogens. This compound is significant due to its implications in mutagenesis and carcinogenesis, as it can lead to miscoding during DNA replication. The presence of 3,N(4)-ethenodeoxycytidine in DNA has been associated with exposure to substances such as vinyl chloride and bis(chloroethyl)nitrosourea, highlighting its relevance in toxicology and cancer research.
3,N(4)-Ethenodeoxycytidine is formed primarily through the metabolic activation of vinyl chloride and other related compounds. These substances undergo biotransformation in the body, leading to the generation of reactive intermediates that can modify nucleic acids, resulting in the formation of etheno adducts like 3,N(4)-ethenodeoxycytidine .
This compound belongs to a class of chemicals known as exocyclic DNA adducts. These adducts are characterized by their formation from the reaction of nucleophilic sites on DNA bases with electrophilic species, which can lead to structural changes in the DNA molecule that affect its integrity and function .
The synthesis of 3,N(4)-ethenodeoxycytidine typically involves the reaction of 2-deoxycytidine with electrophiles such as 2-chloroacetaldehyde under acidic conditions. Various synthetic routes have been developed to produce this compound reliably, including automated phosphoramidite methods for incorporation into oligodeoxynucleotides .
The synthesis process often requires careful control of pH and reaction conditions to ensure high yields and purity. For instance, studies have shown that 3,N(4)-ethenodeoxycytidine can be synthesized via a two-step process: first forming an intermediate adduct followed by purification steps such as chromatography to isolate the desired product .
The molecular structure of 3,N(4)-ethenodeoxycytidine features an etheno group at the N(4) position of the cytidine base. This modification alters the hydrogen bonding properties of the nucleoside, which can lead to mispairing during DNA replication.
3,N(4)-Ethenodeoxycytidine participates in various chemical reactions that can lead to further modifications or degradation products. It is known to undergo hydrolysis under physiological conditions, which can convert it into other nucleoside forms such as 3-(hydroxyethyl)-2'-deoxyuridine .
The reactivity of 3,N(4)-ethenodeoxycytidine is influenced by factors such as pH and the presence of specific enzymes. For example, it serves as a substrate for uracil-DNA glycosylase in Escherichia coli, which recognizes and excises this adduct during DNA repair processes .
The mechanism by which 3,N(4)-ethenodeoxycytidine induces mutations involves its incorporation into DNA during replication. When DNA polymerases encounter this modified base, they may insert incorrect nucleotides opposite it, leading to point mutations or frameshifts.
Kinetic studies have shown that the incorporation rates of nucleotides opposite 3,N(4)-ethenodeoxycytidine vary depending on the type of nucleotide and the specific DNA polymerase used. For instance, adenine and guanine are often incorporated opposite this lesion, resulting in potential miscoding events .
3,N(4)-Ethenodeoxycytidine is utilized in scientific research primarily for studying DNA damage mechanisms and repair processes. It serves as a model compound for investigating how environmental carcinogens affect genetic material and contribute to mutagenesis. Additionally, it has applications in understanding the biochemical pathways involved in cancer development and assessing risks associated with exposure to certain chemicals .
3,N(4)-Ethenodeoxycytidine (εdC) is a promutagenic exocyclic DNA adduct characterized by an additional five-membered ring bridging the N3 and N4 positions of the cytosine base. This structural modification arises from the reaction of DNA with reactive electrophiles, primarily derived from environmental carcinogens or endogenous lipid peroxidation products. εdC has garnered significant scientific interest due to its established role in mutagenesis, association with human diseases (including cancer), and potential utility as a biomarker for oxidative stress. Its presence in cellular DNA underscores the constant interplay between environmental exposures, metabolic processes, and genomic stability [2] [6].
εdC (Chemical Abstracts Service Registry Number: Not explicitly provided in search results; PubChem CID: 107769 [1]) possesses the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol. The defining feature is the etheno bridge (–CH=CH–) fused across the 3,N4 positions of 2'-deoxycytidine, creating a planar pyrimidine ring system with significant structural and electronic perturbations compared to unmodified cytosine [1] [10].
Crystallographic studies of DNA duplexes containing εdC (notably within the Dickerson-Drew dodecamer sequence 5′-CGCGAATTεCGCG-3′, where εC* denotes the adducted nucleotide) reveal key structural insights [2]:
Thermodynamic Destabilization: εdC imposes substantial energetic penalties on DNA duplex stability. This destabilization is remarkably large compared to many other DNA lesions and is largely independent of the base opposite the adduct (e.g., G, A, T, or C) or the immediate sequence context. The primary thermodynamic origin is a significant unfavorable change in enthalpy (ΔH), attributed to the loss of stabilizing stacking interactions and the energetic cost of accommodating the distorted local structure. Entropic contributions (ΔS) are generally small [6].
Table 1: Structural and Thermodynamic Impact of εdC in Duplex DNA
Characteristic | Observation | Significance |
---|---|---|
Global Helix Conformation | B-form DNA maintained | Lesion does not induce global conformational switches (e.g., to A-form or Z-form) |
Local Base Conformation | εdC adopts syn glycosidic bond conformation | Fundamental shift from normal cytosine geometry, impacting base pairing |
Base Pair Geometry (εdC:G) | Severely distorted, non-planar, buckled; loss of canonical H-bonding | Direct cause of replication errors; potential recognition signal for repair |
Minor Groove | Widened at lesion site due to etheno bridge protrusion | Alters groove dimensions critical for protein-DNA interactions (e.g., repair enzymes, transcription factors) |
Propagation of Distortion | Limited to lesion site and immediate flanking base pairs | Localized structural impact |
ΔDuplex Stability (ΔG°₃₇) | Large unfavorable change (positive ΔΔG°), magnitude depends slightly on sequence but consistently destabilizing | Reduces duplex melting temperature (Tm); increases single-stranded character; may facilitate repair enzyme access |
Primary Thermodynamic Origin | Large unfavorable enthalpy change (ΔΔH) | Reflects loss of stacking energy and strain energy associated with local distortion |
Entropic Contribution (TΔΔS) | Generally small | Indicates that the destabilization is primarily enthalpic, not related to changes in conformational freedom upon duplex formation/binding |
εdC arises in cellular DNA through two primary pathways: exposure to exogenous industrial chemicals and endogenous metabolic processes linked to oxidative stress.
Table 2: Sources and Contributing Factors for εdC Formation in DNA
Source Category | Specific Agent/Process | Reactive Intermediate | Key Contributing Factors | Evidence |
---|---|---|---|---|
Exogenous | Vinyl Chloride (VC) | Chloroethylene oxide (CEO) | Occupational exposure; Liver metabolism (CYP2E1) | Detected in liver/lung/brain DNA of VC-exposed rats; Adduct levels correlate with tumor incidence [7] |
Ethyl Carbamate (Urethane) | Vinyl carbamate epoxide | Dietary intake; Metabolic activation | Formation of εdC/εdA in rodent models; Implicated in carcinogenicity [3] | |
Endogenous | Lipid Peroxidation (LPO) of ω-6 PUFAs | 4-Hydroxy-2-nonenal (HNE) → Epoxy-HNE (EHN) | Oxidative stress; High PUFA content; Antioxidant deficiency; Metal catalysis (Fe²⁺, Cu⁺) | Elevated εdC/εdA in human/rodent tissues under oxidative stress (aging, disease); Correlation with LPO markers [2] [4] [8] |
Chronic Inflammation | ROS (O₂•⁻, H₂O₂, HO•, HOCl) → LPO → HNE/EHN | Persistent immune cell activation (e.g., neutrophils/macrophages); Inflammatory diseases | Increased adducts in inflamed tissues; Association with inflammation-related cancers [4] | |
Metal Overload Disorders (Wilson's, Hemochromatosis) | Fenton Reaction (Fe²⁺/Cu⁺ + H₂O₂ → HO•) → LPO | Genetic defects in Cu/Fe metabolism; Redox-active metal accumulation in tissues (e.g., liver) | Significantly elevated εdC/εdA in liver DNA of patients [2] |
εdC is a highly mutagenic lesion with well-characterized miscoding properties during DNA replication, contributing significantly to its carcinogenic potential.
Replication studies in mammalian cells (e.g., COS-7) confirm the high mutagenicity observed in vitro, with dTMP and dAMP incorporation leading primarily to εdC→A transversions and εdC→T transitions [2].
Mutagenicity In Vivo:The mutagenic outcome of εdC is context-dependent:
In stark contrast, εdC is highly mutagenic in mammalian cells, highlighting critical differences in lesion bypass and repair mechanisms between prokaryotes and eukaryotes [2] [17].
Repair and Genomic Stability:Cellular defense mechanisms exist to counter εdC mutagenicity:
Table 3: Mutagenic Profile and Repair of εdC in DNA
Biological Process | System | Key Observation | Consequence |
---|---|---|---|
Replication Miscoding | E. coli Pol I | Predominant incorporation: dAMP, dTMP (vs. dGMP) | Primary mutations: εdC→A transversion, εdC→T transition |
Mammalian Pol α/δ | Predominant incorporation: dAMP, dTMP (vs. dGMP) | Primary mutations: εdC→A transversion, εdC→T transition | |
Mammalian Pol β | Preferential incorporation: dCMP | Potential for error-free bypass in specific repair contexts | |
Mutagenicity | E. coli (site-specific vector) | Weakly mutagenic (~2% mutation frequency) | Suggests efficient repair or accurate bypass in bacteria |
Mammalian cells (e.g., COS-7) | Highly mutagenic | High risk of mutation fixation in human tissues | |
DNA Repair | Human TDG / MBD4 Glycosylases | Efficient excision of εdC (base removal); Activity somewhat independent of partner base | Initiation of BER pathway; Major defense against εdC mutagenicity |
E. coli Mug Glycosylase | Efficient excision of εdC opposite G; Higher activity than on U:G mismatch | Suggests εdC repair may be a primary physiological function; Bacterial defense | |
Carcinogenic Link | Mutational Signature | εdC→A and εdC→T mutations | Matches mutational patterns seen in inflammation-driven cancers (e.g., liver, colon) associated with LPO [8] |
The endogenous formation pathway of εdC directly links its presence in cellular DNA or bodily fluids to the level of oxidative stress and lipid peroxidation (LPO) within an organism. This connection underpins its utility as a sensitive biomarker.
Specificity to LPO/Stress: Elevated levels of εdC (and its adenine counterpart εdA) in DNA or urine correlate strongly with conditions known to increase oxidative stress and LPO, such as chronic inflammatory diseases, metal storage disorders, certain dietary deficiencies, and aging [2] [4] [8].
Analytical Methods for Detection:Quantifying trace levels of εdC, especially in urine or complex biological matrices, requires highly sensitive and specific techniques:
Ultrasensitive HPLC-UV/EC: While less sensitive than the above methods, HPLC with UV or electrochemical detection has been used, particularly in earlier studies analyzing VC-exposed animals or spiked samples. Its sensitivity is generally insufficient for reliable measurement of endogenous background levels in humans [3].
Biomarker Applications:Measurement of εdC levels provides insights into oxidative stress burden and disease risk:
Table 4: Detection Methods and Biomarker Applications of εdC
Aspect | Details | Significance/Performance |
---|---|---|
Biomarker Rationale | Derived from endogenous LPO (HNE/EHN) | Direct link to oxidative stress and LPO burden |
Repaired and excreted in urine | Enables non-invasive monitoring (urinary εdC) | |
Elevated in DNA under pro-oxidant conditions (disease, toxins) | Reflects target tissue DNA damage burden | |
Detection Methods | ³²P-Postlabeling/TLC: Enrichment (HPLC/Immunoaffinity) → ³²P-labeling → TLC separation → Scintillation counting | Sensitivity: <0.1 fmol εdC (urine); Historically vital; Uses radioactivity [8] |
Immunoaffinity/LC-MS/MS: Antibody capture → LC separation → MRM detection using MS/MS → Quantification vs. isotope standards | Sensitivity: Low attomol-femtomol range; High specificity; Gold standard for biomarker validation; Avoids radioactivity [8] [9] | |
HPLC-UV/EC: Direct separation/detection of nucleosides | Lower sensitivity; Often insufficient for endogenous levels; Prone to interference [3] | |
Biomarker Levels | Urinary εdC (Healthy): ~0.5 - 6.5 fmol/µmol creatinine | Establishes baseline range |
Urinary εdC (Elevated): Wilson's disease, Thalassemia, Smokers, Chronic Hepatitis (Several-fold increase vs. controls) | Correlates with disease state and oxidative burden [8] | |
Tissue DNA εdC (Elevated): Liver DNA in Wilson's/Hemochromatosis/Chronic Hepatitis; Animal models of inflammation/toxicity/antioxidant deficiency | Correlates with disease progression and target organ cancer risk [2] [4] [7] |
Table 5: Key Chemical Identifiers for 3,N(4)-Ethenodeoxycytidine
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydroimidazo[4,5-d]pyrimidin-2-one | PubChem (derived) [1] |
Common Abbreviations | εdC, εC, 3,N⁴-εdC | Multiple Research Papers |
CAS Registry Number | Not explicitly provided in search results | - |
PubChem CID | 107769 | [1] |
Molecular Formula | C₁₁H₁₃N₃O₄ | [1] |
Molecular Weight | 251.24 g/mol | Calculated from Formula |
Chemical Structure | Etheno bridge fused across N3 and N4 of deoxycytidine | [1] [10] |
IUPAC Name | 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-imidazo[4,5-d]pyrimidin-2-one | PubChem [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7